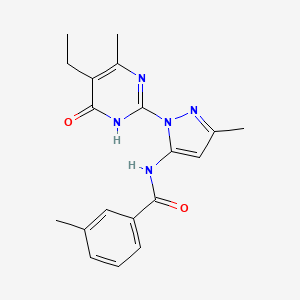
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2Li It is a lithium salt of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to obtain the desired compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-HIV, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: It may be used in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:
- Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
- 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.
Properties
IUPAC Name |
lithium;5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.Li/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;/h1-2,10H,3-5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHIRQCULQOHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CNCC2=C1C=CC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide](/img/structure/B2933126.png)
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)

![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)
![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)

![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)

![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)


![1-(4-METHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2933148.png)
